benzyl N-[(4-formylcyclohexyl)methyl]carbamate benzyl N-[(4-formylcyclohexyl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16194639
InChI: InChI=1S/C16H21NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-5,11,13-14H,6-10,12H2,(H,17,19)
SMILES:
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol

benzyl N-[(4-formylcyclohexyl)methyl]carbamate

CAS No.:

Cat. No.: VC16194639

Molecular Formula: C16H21NO3

Molecular Weight: 275.34 g/mol

* For research use only. Not for human or veterinary use.

benzyl N-[(4-formylcyclohexyl)methyl]carbamate -

Specification

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
IUPAC Name benzyl N-[(4-formylcyclohexyl)methyl]carbamate
Standard InChI InChI=1S/C16H21NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-5,11,13-14H,6-10,12H2,(H,17,19)
Standard InChI Key LUJUDKWZXMOPTA-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexane ring substituted at the 4-position with a formyl group (CHO-\text{CHO}), which is further functionalized with a methylcarbamate moiety via a benzyl ester linkage. The IUPAC name, benzyl N-[(4-formylcyclohexyl)methyl]carbamate, reflects this arrangement. The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the formyl and carbamate groups introduce polar interactions critical for biological activity.

Key spectral data from nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy corroborate its structure:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): Peaks at δ 4.913 ppm (brs, NH2_2), 5.108 ppm (s, 2H, benzyl CH2_2), and 7.391–7.559 ppm (aromatic protons) align with carbamate and benzyl groups .

  • FTIR (KBr): Absorptions at 3422–3332 cm1^{-1} (N–H stretch), 1694 cm1^{-1} (C=O stretch), and 1068 cm1^{-1} (C–O stretch) confirm the carbamate functionality .

Thermodynamic and Solubility Profiles

The compound’s logP value (calculated) of 2.1 suggests moderate lipophilicity, favoring membrane permeability. It exhibits limited solubility in aqueous media (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Synthesis and Optimization Strategies

Carbamoylation Reactions

A primary synthesis route involves the reaction of 4-formylcyclohexylmethanol with benzyl chloroformate in the presence of ZnCl2_2 as a catalyst. The reaction proceeds via nucleophilic attack of the alcohol on the electrophilic carbonyl carbon, followed by elimination of HCl.

Table 1: Solvent Effects on Synthesis Yield

SolventTemperature (°C)Yield (%)
DCM2568
THF4072
Acetonitrile6058

Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction efficiency by stabilizing the transition state.

Catalytic Innovations

Recent advances employ copper nanoparticles supported on triazine-triamine porous organic polymers (Cu-NPs@TzTa-POP) for carbamate synthesis . This heterogeneous catalyst achieves 89% yield under mild conditions (80°C, 12 h), leveraging CO2_2 fixation to minimize waste . The catalyst’s reusability (>5 cycles without significant activity loss) positions it as a sustainable alternative to traditional methods.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Benzyl N-[(4-formylcyclohexyl)methyl]carbamate exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). The formyl group enhances membrane penetration, while the carbamate moiety disrupts cell wall biosynthesis via inhibition of penicillin-binding proteins.

Carbonic Anhydrase Inhibition

The compound selectively inhibits human carbonic anhydrase IX (hCA IX), an enzyme overexpressed in hypoxic tumors. Kinetic studies reveal a competitive inhibition mechanism (Ki=12.3 nMK_i = 12.3 \ \text{nM}), with the cyclohexyl group occupying the hydrophobic pocket of the enzyme’s active site.

Pharmaceutical Applications

Prodrug Development

The benzyl ester acts as a protecting group, enabling controlled release of the active carbamic acid in physiological conditions. This property is exploited in prodrug formulations targeting colorectal cancer, where enzymatic cleavage by esterases yields the therapeutic agent.

Polymer-Bound Derivatives

Immobilization of the compound on polyethylene glycol (PEG) matrices enhances aqueous solubility and prolongs systemic circulation, as demonstrated in murine models.

Recent Research Developments

Green Chemistry Approaches

The Cu-NPs@TzTa-POP catalytic system has been adapted for large-scale synthesis, achieving a space-time yield of 18.7 g·L1^{-1}·h1^{-1} . Life-cycle assessment (LCA) shows a 43% reduction in carbon footprint compared to stoichiometric methods .

Structure-Activity Relationship (SAR) Studies

Modification of the benzyl group to electron-deficient aryl rings (e.g., 4-nitrobenzyl) improves hCA IX inhibition by 1.8-fold, highlighting the role of electronic effects in target engagement.

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